![molecular formula C13H13ClN2S B5705320 4-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole](/img/structure/B5705320.png)
4-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole
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Overview
Description
4-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole is a chemical compound that has been widely studied due to its potential applications in scientific research. It is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it an attractive target for further investigation. In
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 4-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole may increase the levels of acetylcholine in the brain, which could have beneficial effects on cognitive function.
Biochemical and Physiological Effects
4-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which could help to protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory properties, which could help to reduce inflammation in the body. Furthermore, it has been shown to have antitumor properties, which could make it a potential candidate for the development of new cancer treatments.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole in lab experiments is that it has been extensively studied, and its properties and effects are well understood. This makes it a useful tool for investigating various biological processes and pathways. However, one limitation of using this compound in lab experiments is that it can be difficult to obtain in large quantities, which could limit its use in certain applications.
Future Directions
There are many potential future directions for research on 4-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole. For example, further studies could be conducted to investigate its potential applications in the treatment of neurodegenerative diseases. Additionally, studies could be conducted to investigate its potential as a cancer treatment, and to further elucidate its mechanism of action. Furthermore, studies could be conducted to optimize the synthesis method of this compound, in order to improve the yield and reduce the cost of production.
Synthesis Methods
The synthesis of 4-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole typically involves the reaction of 4-chlorobenzaldehyde with thiourea and pyrrolidine in the presence of a suitable catalyst. The reaction proceeds via a series of intermediate steps, ultimately leading to the formation of the desired thiazole compound. The yield of the reaction can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
Scientific Research Applications
4-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biological activities, including antitumor, antiviral, and anti-inflammatory properties. Furthermore, it has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-(4-chlorophenyl)-2-pyrrolidin-1-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2S/c14-11-5-3-10(4-6-11)12-9-17-13(15-12)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFHXQLOHQNHNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)-1,3-thiazole |
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